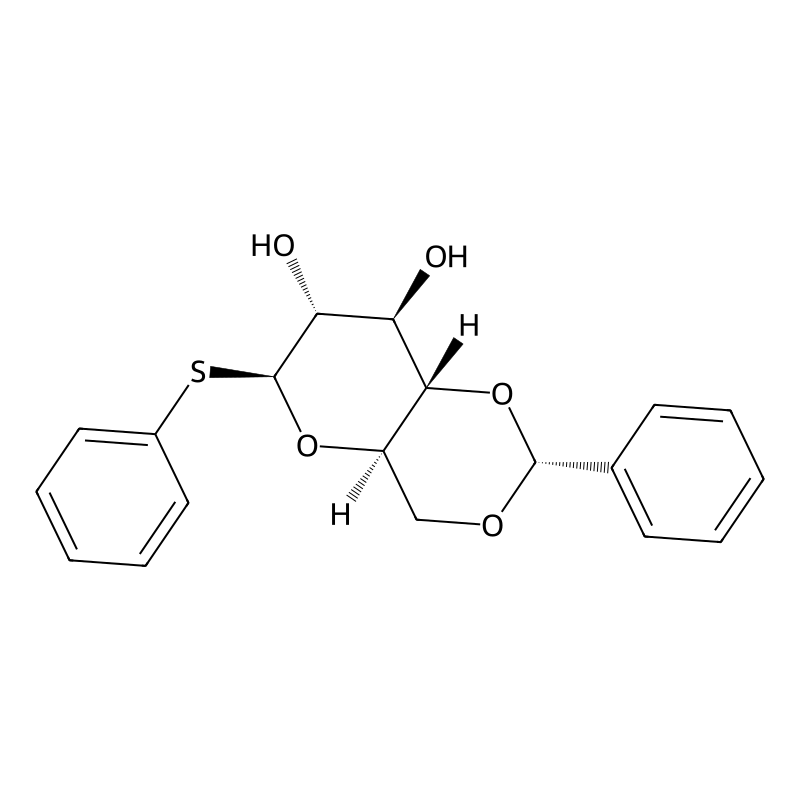

Phenyl 4,6-O-Benzylidene-1-thio-beta-D-glucopyranoside

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Phenyl 4,6-O-Benzylidene-1-thio-beta-D-glucopyranoside is a complex organic compound with the molecular formula and a molecular weight of approximately 360.42 g/mol. This compound is characterized by its unique structure, which includes a thio group and a benzylidene acetal protecting the glucopyranoside ring. It is primarily used as a building block in carbohydrate chemistry, facilitating the synthesis of more complex carbohydrate structures and glycoconjugates .

Organic Synthesis

PhBTG serves as a valuable building block for the synthesis of more complex carbohydrates. Scientists utilize it as a glycosyl donor in glycosylation reactions, a fundamental technique for creating glycosidic bonds between sugar molecules. These bonds are essential components of many biological molecules, including carbohydrates, glycolipids, and glycoproteins. (Source: )

Due to its specific structure, PhBTG can participate in glycosylation reactions with high selectivity, allowing researchers to control the linkage formed between sugar units. This characteristic makes PhBTG a useful tool for studying carbohydrate-protein interactions and for the synthesis of complex carbohydrates with desired biological properties.(Source: )

Glycoscience Research

PhBTG also finds applications in glycoscience research, the field focused on the study of carbohydrates and their roles in biological systems. Scientists can employ PhBTG as a probe molecule to investigate carbohydrate-processing enzymes and their mechanisms of action. By studying how enzymes interact with PhBTG, researchers can gain insights into how these enzymes recognize and cleave glycosidic bonds in complex carbohydrates. (Source: )

Furthermore, PhBTG can serve as a substrate for studying carbohydrate transporters, which are proteins responsible for shuttling sugars across cell membranes. By analyzing the transport of PhBTG into cells, researchers can learn about the mechanisms by which carbohydrates are taken up and utilized by different cell types. (Source: )

- Oxidation: The thio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide.

- Reduction: The benzylidene acetal can be reduced to yield the corresponding diol, typically using reducing agents like sodium borohydride.

- Substitution: The phenyl group can undergo substitution reactions where it is replaced by other functional groups, depending on the reagents and conditions applied .

These reactions highlight the compound's versatility in synthetic organic chemistry.

Research indicates that Phenyl 4,6-O-Benzylidene-1-thio-beta-D-glucopyranoside exhibits various biological activities. It serves as a protected sugar in glycosylation studies, which are crucial for understanding carbohydrate interactions in biological systems. Its role in synthesizing glycoproteins suggests potential applications in medicinal chemistry, particularly in developing carbohydrate-based therapeutics .

The synthesis of Phenyl 4,6-O-Benzylidene-1-thio-beta-D-glucopyranoside typically involves the reaction of a glucopyranoside derivative with benzaldehyde in the presence of an acid catalyst, such as fluoroboric acid. This method allows for the formation of the benzylidene acetal while maintaining the integrity of the glucopyranoside structure .

This compound has several applications across different fields:

- Chemistry: It is utilized as a building block for synthesizing complex carbohydrates and glycoconjugates.

- Biology: It plays a significant role in studying glycosylation processes and synthesizing glycoproteins.

- Medicine: The compound is explored for its potential in developing carbohydrate-based drugs and therapeutic agents.

- Industry: It is employed in producing specialty chemicals that require specific carbohydrate structures .

Interaction studies involving Phenyl 4,6-O-Benzylidene-1-thio-beta-D-glucopyranoside focus on its behavior in biological systems, particularly how it interacts with enzymes and other biomolecules during glycosylation processes. These studies are essential for understanding its potential therapeutic effects and mechanisms of action within biological contexts .

Phenyl 4,6-O-Benzylidene-1-thio-beta-D-glucopyranoside can be compared with several similar compounds:

| Compound Name | Key Differences |

|---|---|

| Phenyl 4,6-O-Benzylidene-1-thio-alpha-D-mannopyranoside | Different sugar ring configuration (alpha vs. beta) |

| Methyl 4,6-O-Benzylidene-alpha-D-glucopyranoside | Lacks thio group; has a methyl group instead of phenyl |

| Benzyl 4,6-O-benzylidene-1-thio-beta-D-glucopyranoside | Similar structure but may differ in substituents or purity |

The uniqueness of Phenyl 4,6-O-Benzylidene-1-thio-beta-D-glucopyranoside lies in its specific combination of protecting groups and structural features, making it particularly useful in synthesizing complex carbohydrates and glycoconjugates .

Phenyl 4,6-O-Benzylidene-1-thio-beta-D-glucopyranoside is a synthetic carbohydrate derivative with the molecular formula C₁₉H₂₀O₅S and a molecular weight of 360.42 grams per mole [1] [2]. The compound belongs to the thioglycoside family, characterized by the presence of a sulfur atom in the glycosidic linkage connecting the sugar moiety to the aglycone [3]. The structure consists of a beta-D-glucopyranose core with a phenyl group attached via a sulfur atom at the anomeric carbon (C-1), and a benzylidene acetal protecting group spanning the 4 and 6 positions of the glucose ring [1] [2].

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₂₀O₅S |

| Molecular Weight (g/mol) | 360.42 |

| CAS Number | 87508-17-6 |

| Physical State (20°C) | Solid |

| Melting Point (°C) | 179.0-185.0 |

| Specific Rotation [α]₂₀/D | -44.0 to -47.0° (C=1, CHCl₃) |

| Appearance | White to almost white powder/crystal |

The three-dimensional structure of the compound exhibits the characteristic ⁴C₁ chair conformation typical of glucose derivatives, with the phenylthio group occupying the equatorial position at the anomeric center, consistent with the beta configuration [1] [4]. The benzylidene protecting group forms a six-membered 1,3-dioxane ring that bridges the primary alcohol at C-6 and the secondary alcohol at C-4 [1].

IUPAC Nomenclature and Alternative Names

According to International Union of Pure and Applied Chemistry guidelines for carbohydrate nomenclature, the systematic IUPAC name for this compound is (2R,4aR,6S,7R,8R,8aS)-2-phenyl-6-phenylsulfanyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d] [1] [3]dioxine-7,8-diol [1]. This name reflects the fused ring system formed by the benzylidene acetal and the absolute stereochemical configuration at each chiral center.

| Type | Name/Identifier |

|---|---|

| Common Name | Phenyl 4,6-O-Benzylidene-1-thio-beta-D-glucopyranoside |

| Systematic Name 1 | (2R,4aR,6S,7R,8R,8aS)-2-Phenyl-6-(phenylthio)hexahydropyrano[3,2-d] [1] [3]dioxine-7,8-diol |

| Systematic Name 2 | (2R,4aR,6S,7R,8R,8aS)-2-phenyl-6-phenylsulfanyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d] [1] [3]dioxine-7,8-diol |

| Abbreviated Form | Phenyl 4,6-O-benzylidene-β-D-thioglucopyranoside |

The nomenclature of thioglycosides follows established IUPAC conventions where the term "thioglycoside" is considered a legitimate generic term for compounds in which the anomeric oxygen is replaced by sulfur [5] [6]. The prefix "thio-" indicates the presence of sulfur, while the suffix "-glycoside" denotes the glycosidic nature of the compound. Alternative nomenclature systems may refer to this compound as a "phenyl thioglucoside" or "S-phenyl glucopyranoside," emphasizing the sulfur linkage [7].

Structural Characteristics of the Thio-beta-D-glucopyranoside Core

The thio-beta-D-glucopyranoside core represents a fundamental structural motif in carbohydrate chemistry where the anomeric oxygen has been replaced with sulfur, creating a C-S glycosidic bond [8] [9]. This modification significantly alters the chemical and biological properties of the compound compared to its oxygen analog.

| Feature | Description | Significance |

|---|---|---|

| Anomeric Configuration | β-configuration (equatorial) | Determines stereochemistry |

| Ring Conformation | ⁴C₁ chair conformation | Preferred low-energy state |

| Glycosidic Bond Type | C-S glycosidic linkage | Confers hydrolytic stability |

| Sulfur-Carbon Bond Length | Approximately 1.82 Å | Longer than C-O bond (1.43 Å) |

| Anomeric Effect | Present but reduced compared to O-glycosides | Influences reactivity patterns |

The beta configuration at the anomeric center places the phenylthio group in an equatorial position, which is thermodynamically favored due to reduced steric interactions [10] [11]. The longer C-S bond length compared to the C-O bond in oxygen glycosides results in altered conformational preferences and reduced anomeric effect [12] [13]. The thioglycoside linkage exhibits remarkable stability toward enzymatic hydrolysis by most glycosidases, as these enzymes typically require the presence of oxygen for effective catalysis [12] [14].

Research has demonstrated that thioglycosides maintain their structural integrity in biological systems due to the poor hydrogen bonding ability of sulfur compared to oxygen, which renders the glycosidic bond resistant to acid-catalyzed hydrolysis [15] [12]. This stability has made thioglycosides valuable tools in glycobiology research and as potential therapeutic agents [16] [17].

Importance of the Benzylidene Protecting Group

The 4,6-O-benzylidene protecting group represents one of the most important and widely used protecting strategies in carbohydrate chemistry [18] [19]. This acetal-type protecting group simultaneously protects both the primary alcohol at C-6 and the secondary alcohol at C-4, forming a rigid six-membered 1,3-dioxane ring system [18] [19].

| Aspect | Details | Advantage |

|---|---|---|

| Protection Type | 4,6-O-acetal protection | Simultaneous dual protection |

| Regioselectivity | Selective for 1,3-diol systems | High selectivity for 4,6-positions |

| Stability Conditions | Stable under basic conditions | Compatible with other protecting groups |

| Removal Conditions | Acidic hydrolysis (TFA, HCl) | Mild removal conditions available |

| Functional Role | Hydroxyl group protection | Prevents unwanted side reactions |

| Ring System | 1,3-dioxane ring formation | Conformationally rigid structure |

The benzylidene group exhibits exceptional regioselectivity for the 4,6-diol system in glucose derivatives, making it an ideal choice for selective protection strategies [18] [19]. The formation of the benzylidene acetal occurs through condensation of benzaldehyde with the diol under acidic conditions, typically using catalysts such as camphorsulfonic acid or zinc chloride [19]. The resulting acetal is stable under basic and neutral conditions but can be selectively removed under mildly acidic conditions [18].

Beyond its protective function, the benzylidene group has been shown to serve dual roles in synthetic applications. Recent research has demonstrated that the benzylidene acetal can function as a carboxylic acid surrogate through oxidative cleavage, providing direct access to uronic acid derivatives [18]. This transformation eliminates multiple protection and deprotection steps, significantly improving synthetic efficiency in the preparation of complex carbohydrate structures.

Comparative Analysis with Related Thioglycosides

Phenyl 4,6-O-Benzylidene-1-thio-beta-D-glucopyranoside belongs to a broader family of thioglycoside compounds that share the common C-S glycosidic linkage but differ in their aglycone groups and protecting group patterns [9] [7]. Understanding the structural relationships within this family provides insight into the unique properties and applications of this specific derivative.

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Feature |

|---|---|---|---|

| Phenyl 1-thio-β-D-glucopyranoside | C₁₂H₁₆O₅S | 272.32 | Basic phenyl thioglycoside |

| p-Tolyl 1-thio-β-D-glucopyranoside | C₁₃H₁₈O₅S | 286.34 | Methylated phenyl group |

| Ethyl 4,6-O-benzylidene-1-thio-β-D-glucopyranoside | C₁₅H₂₀O₅S | 312.38 | Ethyl aglycone with benzylidene |

| Phenyl 2,3,4,6-tetra-O-acetyl-1-thio-β-D-glucopyranoside | C₂₀H₂₄O₉S | 440.47 | Fully acetylated phenyl thioglycoside |

The unprotected phenyl 1-thio-β-D-glucopyranoside serves as the parent compound in this series, exhibiting all free hydroxyl groups and representing the simplest phenyl thioglycoside structure [7]. Comparative studies have shown that protecting group modifications significantly influence both the chemical reactivity and biological activity of these compounds [20] [21].

Thioglycosides demonstrate enhanced stability compared to their oxygen analogs across multiple biological systems [22] [15]. Research has established that thioglycosides are approximately ten times more effective than corresponding O-glycosides as metabolic inhibitors in mammalian cells [15] [23]. This enhanced efficacy stems from their resistance to hydrolysis by intracellular hexosaminidases, leading to prolonged biological activity [15] [16].

The phenyl aglycone in these compounds provides optimal balance between stability and reactivity for synthetic applications [24] [25]. Studies comparing different aglycone groups have demonstrated that phenyl thioglycosides offer superior activation properties under various glycosylation conditions while maintaining excellent storage stability [24] [26]. The aromatic system also facilitates purification through various chromatographic methods and provides characteristic spectroscopic signatures for structural confirmation [27].

Physical State and Appearance

Phenyl 4,6-O-Benzylidene-1-thio-beta-D-glucopyranoside exists as a solid at room temperature (20°C) [1] [2] [3]. The compound presents as a white to almost white powder or crystalline solid [1] [2] [3]. This characteristic appearance is typical of protected sugar derivatives and reflects the compound's high degree of structural organization. The crystalline nature of the material suggests strong intermolecular interactions, likely involving hydrogen bonding between the free hydroxyl groups at positions 2 and 3, as well as π-π stacking interactions between the aromatic phenyl and benzylidene rings [4].

The physical state remains stable under standard storage conditions, provided the compound is kept below 0°C and protected from heat exposure [1] [2] [3]. The solid-state properties make this compound suitable for long-term storage and handling in synthetic applications.

Molecular Weight and Spectroscopic Data

The molecular formula of Phenyl 4,6-O-Benzylidene-1-thio-beta-D-glucopyranoside is C₁₉H₂₀O₅S with a molecular weight of 360.42 g/mol [5] [1] [6]. The exact mass determined by high-resolution mass spectrometry is 360.10314491 Da [5].

Key spectroscopic characteristics include an InChI Key of BDNIQCYVYFGHSI-UPGMHYFXSA-N [5] and six defined stereocenters [5], reflecting the complex three-dimensional structure of this carbohydrate derivative. The compound exhibits two hydrogen bond donor sites and six hydrogen bond acceptor sites [5], indicating significant potential for intermolecular interactions.

Spectroscopic analysis reveals characteristic features in both Nuclear Magnetic Resonance and Infrared spectroscopy. The compound shows diagnostic signals corresponding to the thioglycosidic linkage, benzylidene acetal protection, and the beta-configuration at the anomeric position [7] [8]. The aromatic regions in both ¹H and ¹³C Nuclear Magnetic Resonance spectra display signals for both the phenyl thio-substituent and the benzylidene protecting group [8].

Solubility Profile and Behavior in Various Solvents

The solubility profile of Phenyl 4,6-O-Benzylidene-1-thio-beta-D-glucopyranoside varies significantly across different solvent systems. The compound is slightly soluble in chloroform [1] [2] [3], which represents the primary documented solubility data. Based on structural analysis and comparison with similar protected thioglycosides, the compound demonstrates good solubility in polar aprotic solvents such as dimethylformamide and dimethyl sulfoxide [9] [10].

In alcoholic solvents like methanol, the compound exhibits limited solubility [10], while it remains essentially insoluble in water due to its hydrophobic nature imparted by the phenyl and benzylidene groups. The compound shows moderate solubility in dichloromethane and is insoluble in non-polar solvents such as hexane [11] [12]. The solubility pattern reflects the compound's amphiphilic character, with hydrophilic hydroxyl groups balanced by hydrophobic aromatic moieties.

The solubility behavior is crucial for synthetic applications, as it determines the choice of reaction solvents and purification methods. The moderate solubility in chlorinated solvents makes it suitable for standard organic synthesis protocols [13] [14].

Melting Point and Thermal Stability

Phenyl 4,6-O-Benzylidene-1-thio-beta-D-glucopyranoside exhibits a melting point range of 179.0-185.0°C [1] [2] [3]. This relatively high melting point indicates strong intermolecular forces and good thermal stability up to this temperature range. However, the compound is classified as heat sensitive [1] [2] [3] [15] [16], requiring careful thermal management during synthesis and storage.

The thermal stability profile shows that while the compound maintains structural integrity up to its melting point, it begins to degrade before reaching a true decomposition temperature [15] [16]. This behavior is characteristic of protected carbohydrate derivatives, where the protecting groups and glycosidic bonds can undergo thermally-induced rearrangements or eliminations.

Storage at temperatures below 0°C is recommended to maintain long-term stability [1] [2] [3]. The heat sensitivity necessitates careful control of reaction temperatures during synthetic transformations, particularly when used as a glycosyl donor in coupling reactions [17] [8] [13].

Chemical Reactivity and Stability Parameters

The chemical reactivity of Phenyl 4,6-O-Benzylidene-1-thio-beta-D-glucopyranoside is characterized by the stability of the thioglycosidic bond under normal conditions while remaining amenable to activation for glycosylation reactions [18] [14] [19]. The thioglycosidic linkage demonstrates remarkable resistance to mild hydrolysis compared to conventional O-glycosides, attributable to the stronger carbon-sulfur bond [18] [14] [19].

The compound exhibits resistance to weak acids (pH > 2) and remains stable under basic conditions (pH < 12) [18] [14] [13] [11]. However, it shows sensitivity to strong oxidizing agents, requiring protection from peroxides and chromium-based reagents during handling and storage. The compound functions effectively as a glycosyl donor when activated with thiophilic promoters such as N-iodosuccinimide or dimethyl(methylthio)sulfonium triflate [13] [14].

The benzylidene protecting group remains stable under neutral to mildly basic conditions but can be selectively removed under acidic conditions when required [20] [21]. This dual stability profile makes the compound valuable in multi-step synthetic sequences where selective protection and deprotection are crucial.

Specific Rotation and Chirality Considerations

Phenyl 4,6-O-Benzylidene-1-thio-beta-D-glucopyranoside exhibits a specific rotation [α]²⁰ᴅ of -44.0 to -47.0° when measured at a concentration of 1 g/100 mL in chloroform [1] [2] [3]. This negative rotation reflects the overall stereochemical configuration of the molecule and provides a reliable parameter for assessing optical purity.

The compound contains six defined stereocenters [5], with the anomeric carbon (C-1) in the beta-configuration serving as the major contributor to the optical activity [22]. The stereochemical arrangement follows the D-glucose configuration at positions C-2, C-3, C-4, and C-5, with the C-4 and C-6 positions constrained within the benzylidene acetal ring system.

The chirality is exceptionally stable under normal handling and storage conditions. The beta-anomeric configuration provides kinetic stability against anomerization, while the benzylidene protection maintains the stereochemical integrity of the C-4 and C-6 positions [23]. The specific rotation serves as a critical quality control parameter, as significant deviations may indicate degradation, contamination, or stereochemical scrambling during synthesis or storage.